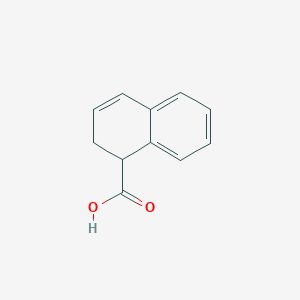

1,2-Dihydronaphthalene-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

DHNA has been explored for its potential in various synthesis applications. It is significant in medicinal and synthetic chemistry for the catalytic asymmetric construction of molecules with adjacent stereocenters. It has been used in palladium-catalyzed aminocarbonylation, yielding high isolated yields of related compounds.

Molecular Structure Analysis

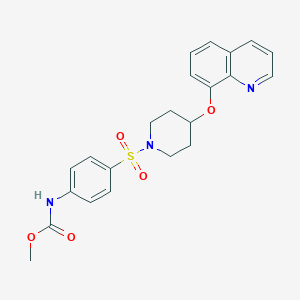

The molecular weight of DHNA is 174.2 . The IUPAC name is 1,2-dihydro-1-naphthalenecarboxylic acid . The InChI code is 1S/C11H10O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-6,10H,7H2,(H,12,13) .

Physical and Chemical Properties Analysis

DHNA is a powder at room temperature . The melting point is between 98-100 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

1,2-Dihydronaphthalene-1-carboxylic acid has been explored for its potential in various synthesis applications:

Enantioselective Synthesis : This compound is significant in medicinal and synthetic chemistry for the catalytic asymmetric construction of molecules with adjacent stereocenters. It can be transformed into useful compounds like alcohol, amide, and epoxide (Perveen et al., 2017).

Synthesis of Lignans : Acid-catalyzed cyclizations of dibenzylidenesuccinate esters use 1,2-dihydronaphthalene for efficient synthesis of naturally occurring lignans like cagayanin and galbulin (Datta et al., 2001).

High-yielding Synthesis : The compound has been used in palladium-catalyzed aminocarbonylation, yielding high isolated yields of related compounds in chemospecific reactions (Farkas et al., 2013).

Facile Synthesis of Lactones and Dihydronaphthalenes : Its role as an intermediate in synthesizing different types of compounds, including α-alkylidene-γ-butyrolactones, has been demonstrated (Gowrisankar et al., 2004).

Spectroscopy and Chemical Analysis

- Proton Resonance Spectroscopy : 1,2-Dihydronaphthalene has been studied using N.m.r. spectroscopy, contributing to our understanding of its molecular structure and behavior (Cook et al., 1969).

Synthetic Route Development

Synthesis of Dopaminergic Drug : It has been used in the synthesis of the dopaminergic drug 2-Amino-1,2,3,4-tetrahydronaphthalene-5,6-diol, showcasing its utility in pharmaceutical synthesis (Göksu et al., 2006).

Photochemical Studies : Its derivatives, such as 1,2-dihydronaphthalene oxide, have been studied for their photochemical properties, contributing to a deeper understanding of chemical photodynamics (White et al., 1993).

Catalytic Applications

- Catalytic Synthesis : The compound has been used in the catalytic synthesis of substituted 1,2-dihydronaphthalenes, highlighting its role in metalloradical activation and cycloaddition reactions (Grotenhuis et al., 2017).

Safety and Hazards

The safety information for DHNA includes the following hazard statements: H315, H319, H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, P301+P312+P330 .

Zukünftige Richtungen

Wirkmechanismus

1,2-Dihydronaphthalene is a class of compounds that has been explored for its potential in various synthesis applications. It is significant in medicinal and synthetic chemistry for the catalytic asymmetric construction of molecules with adjacent stereocenters . Dihydronaphthalene derivatives are used as fluorescent ligands for the estrogen receptor and exhibit activity as Hepatitis C NS5B polymerase inhibitors . Recently, dihydronaphthalenes were found to be potent and selective inhibitors of aldosterone synthase (CYP11B2) for the treatment of congestive heart failure and myocardial fibrosis .

Biochemische Analyse

Biochemical Properties

1,2-Dihydronaphthalene-1-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme-catalyzed processes. It interacts with enzymes such as naphthalene 1,2-dioxygenase, which is involved in the degradation of naphthalene and related compounds . This interaction facilitates the conversion of this compound into other metabolites, highlighting its importance in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, its interaction with naphthalene 1,2-dioxygenase involves the binding of the compound to the enzyme’s active site, leading to the conversion of the substrate into specific products . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . This degradation can lead to changes in its biochemical activity and impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular signaling and metabolic imbalances . Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the degradation of naphthalene and related compounds. Enzymes such as naphthalene 1,2-dioxygenase play a crucial role in these pathways, facilitating the conversion of the compound into various metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is crucial for elucidating its effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications

Eigenschaften

IUPAC Name |

1,2-dihydronaphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-6,10H,7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKCTIFQAYFUSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=CC=CC=C2C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine](/img/structure/B2591690.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2591691.png)

![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2591692.png)

![Methyl 3-[(2-ethylpiperidin-1-yl)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2591697.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2591700.png)

![4-[3-(4-Chloro-2,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B2591705.png)

![N-(4-acetamidophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2591712.png)